3-Methylcyclohexane-1-carbonyl chloride

Catalog No.
S2906086
CAS No.
768397-75-7
M.F
C8H13ClO
M. Wt
160.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methylcyclohexane-1-carbonyl chloride

CAS Number

768397-75-7

Product Name

3-Methylcyclohexane-1-carbonyl chloride

IUPAC Name

3-methylcyclohexane-1-carbonyl chloride

Molecular Formula

C8H13ClO

Molecular Weight

160.64

InChI

InChI=1S/C8H13ClO/c1-6-3-2-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3

InChI Key

QTFYECBIEPDEDY-UHFFFAOYSA-N

SMILES

CC1CCCC(C1)C(=O)Cl

Solubility

not available

Organic Chemistry

Pharmaceutical Research

Material Science

Environmental Science

Biochemistry

Industrial Applications

Application Summary: Industrially, it’s a versatile intermediate for the production of high-purity chemicals and materials .

Methods and Procedures: It’s used as a starting material in various chemical syntheses, including the production of cyclohexyl derivatives and other complex organic molecules .

Results and Outcomes: The industrial applications of 3-Methyl-cyclohexanecarbonyl chloride are diverse, ranging from pharmaceuticals to advanced materials, showcasing its importance as a chemical building block .

Synthesis of Thiourea Derivatives

Application Summary: This compound is used in the preparation of thiourea derivatives that exhibit anti-bacterial and anti-yeast activities .

Methods and Procedures: The synthesis involves the reaction of 3-Methyl-cyclohexanecarbonyl chloride with amines to form thiourea derivatives such as N-(diethylcarbamothioyl)cyclohexanecarboxamide and related compounds .

Results and Outcomes: These derivatives have been reported to show promising biological activity, and their synthesis yields are generally high, indicating efficient processes .

Electrochemical Studies

Application Summary: It is also used in electrochemical studies to understand its reduction behavior at a mercury drop electrode in acetonitrile .

Methods and Procedures: The electrochemical reduction is analyzed using cyclic voltammetry, which provides insights into the electron transfer kinetics and mechanism .

Results and Outcomes: Such studies help in determining the compound’s suitability for various electrochemical applications and its behavior in different chemical environments .

Advanced Material Synthesis

Application Summary: 3-Methyl-cyclohexanecarbonyl chloride serves as a precursor in the synthesis of advanced materials, including polymers and resins .

Methods and Procedures: It undergoes various chemical transformations, such as polymerization reactions, to form new materials with desired properties .

Results and Outcomes: The resulting materials are characterized for their mechanical, thermal, and chemical stability, which are crucial for their application in industry .

Chemical Education

Application Summary: In chemical education, it is used to demonstrate various organic synthesis techniques and reactions to students .

Results and Outcomes: Students gain hands-on experience and a deeper understanding of organic chemistry principles through the practical application of this compound .

Analytical Chemistry

Application Summary: It is utilized in analytical chemistry as a standard for calibrating instruments and validating analytical methods .

Methods and Procedures: The compound’s known properties serve as a benchmark for comparing and assessing the performance of analytical equipment .

Results and Outcomes: Accurate calibration and method validation ensure the reliability and precision of analytical results in various research and industrial settings .

Agrochemical Research

Application Summary: 3-Methyl-cyclohexanecarbonyl chloride is involved in the development of new agrochemicals, such as pesticides and herbicides .

Methods and Procedures: It is used to synthesize compounds that are tested for their efficacy in controlling pests and promoting plant growth .

Results and Outcomes: The synthesized agrochemicals undergo rigorous testing to determine their safety, effectiveness, and environmental impact .

Catalysis Research

Application Summary: This compound is used in catalysis research to develop new catalysts for organic reactions, enhancing efficiency and selectivity .

Methods and Procedures: Researchers use 3-Methyl-cyclohexanecarbonyl chloride to synthesize ligands or catalysts that can facilitate various organic transformations .

Results and Outcomes: The development of such catalysts can lead to more sustainable and environmentally friendly chemical processes, with higher yields and lower energy consumption .

Nanotechnology

Application Summary: In nanotechnology, it serves as a building block for the synthesis of organic nanostructures and nanomaterials .

Results and Outcomes: The nanostructures synthesized from this compound are characterized by their size, shape, and functional properties, which are critical for their performance in various applications .

Computational Chemistry

Application Summary: 3-Methyl-cyclohexanecarbonyl chloride is also a subject of computational chemistry studies to predict its reactivity and stability in different environments .

Methods and Procedures: Using computational models and simulations, chemists can predict how the compound will behave in various chemical reactions and conditions .

Results and Outcomes: These studies provide valuable insights that can guide experimental chemists in designing new compounds and reactions involving 3-Methyl-cyclohexanecarbonyl chloride .

Chemical Engineering

Application Summary: It is used in chemical engineering to optimize processes such as separation, purification, and chemical production .

Methods and Procedures: Chemical engineers study the compound’s properties to improve the efficiency of processes like distillation, crystallization, and extraction .

Results and Outcomes: The optimization of these processes leads to more cost-effective and scalable production methods for chemicals and materials derived from 3-Methyl-cyclohexanecarbonyl chloride .

Food Chemistry

Methods and Procedures: Food chemists may use derivatives of this compound to understand the chemical basis of flavors and aromas or to develop better food preservation methods .

Results and Outcomes: The research can lead to the development of new flavoring agents or preservatives that are more effective and have a longer shelf life .

Forensic Science

Application Summary: In forensic science, 3-Methyl-cyclohexanecarbonyl chloride can be used as a reference compound in the analysis of chemical evidence .

Methods and Procedures: Forensic analysts use it to identify and quantify substances found at crime scenes, particularly in cases involving chemical substances .

Results and Outcomes: The accurate identification and quantification of chemical compounds with the help of reference standards like 3-Methyl-cyclohexanecarbonyl chloride are crucial for legal proceedings .

3-Methylcyclohexane-1-carbonyl chloride is an organic compound characterized by the molecular formula C8H13ClOC_8H_{13}ClO and a molecular weight of approximately 176.64 g/mol. Its structure features a cyclohexane ring with a methyl group and a carbonyl chloride functional group, making it an acyl halide derivative. The compound is notable for its potential applications in organic synthesis due to the reactivity of the carbonyl chloride moiety, which can participate in various

There is no scientific literature available on the specific mechanism of action of 3-M-CHC in biological systems. Acyl chlorides, in general, are not directly involved in biological processes due to their high reactivity.

Acyl chlorides are known to be corrosive and can irritate skin, eyes, and respiratory systems []. They react exothermically with water, releasing hydrochloric acid fumes [].

  • Safety Precautions:
    • Acyl chlorides should be handled with proper personal protective equipment (PPE) like gloves, goggles, and fume hoods [].
    • Always consult Safety Data Sheets (SDS) for specific handling procedures before working with any unknown compound.

The carbonyl chloride functional group in 3-methylcyclohexane-1-carbonyl chloride makes it reactive towards nucleophiles. Common reactions include:

  • Nucleophilic Substitution: The carbonyl chloride can react with alcohols or amines to form esters or amides, respectively.
  • Formation of Chlorohydrins: The compound can undergo reactions with water or alcohols in the presence of acids to yield chlorohydrins, which are important intermediates in organic synthesis.
  • Acylation Reactions: It can also be used to acylate various nucleophiles, leading to the formation of more complex organic molecules.

3-Methylcyclohexane-1-carbonyl chloride can be synthesized through several methods:

  • From 3-Methylcyclohexane-1-carboxylic Acid: The acid can be converted into the corresponding acid chloride using thionyl chloride or oxalyl chloride.
    text
    3-Methylcyclohexane-1-carboxylic acid + Thionyl chloride → 3-Methylcyclohexane-1-carbonyl chloride + SO2 + HCl
  • Direct Chlorination: Chlorination of 3-methylcyclohexene followed by treatment with phosphorus oxychloride could yield the desired carbonyl chloride .

The primary applications of 3-methylcyclohexane-1-carbonyl chloride include:

  • Organic Synthesis: It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Chemical Research: Used in laboratories for studying reaction mechanisms involving acyl halides and their derivatives.

Interaction studies involving 3-methylcyclohexane-1-carbonyl chloride focus on its reactivity with nucleophiles and its role in forming more complex structures. Research indicates that compounds with similar structures may exhibit varying degrees of reactivity based on steric and electronic factors. Detailed interaction studies could provide insights into its potential as a building block for biologically active compounds .

Several compounds share structural similarities with 3-methylcyclohexane-1-carbonyl chloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Chloro-3-methylcyclohexane-1-carbonyl chlorideC8H12Cl2OC_8H_{12}Cl_2OContains two chlorine atoms, increasing reactivity
3-Methoxycyclohexane-1-carbonyl chlorideC8H13ClO2C_8H_{13}ClO_2Contains a methoxy group, altering solubility properties
Cyclohexanecarbonyl chlorideC7H11ClOC_7H_{11}ClOLacks methyl substitution, affecting steric hindrance

The uniqueness of 3-methylcyclohexane-1-carbonyl chloride lies in its specific methyl substitution pattern on the cyclohexane ring, which influences its chemical reactivity and potential applications compared to other similar compounds. This aspect makes it particularly valuable in synthetic organic chemistry, where such structural features can dictate reaction pathways and product outcomes .

XLogP3

3.1

Dates

Modify: 2024-04-15

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